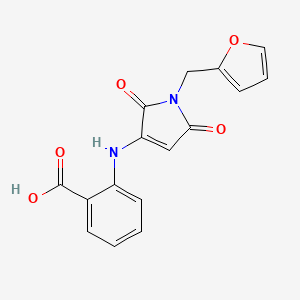
3-フェニル-N-(3-(4-フェニルピペラジン-1-イル)プロピル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a phenyl group attached to a piperazine ring, which is further connected to a propyl chain ending in a propanamide group. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in drug development and other scientific research fields.
科学的研究の応用
3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory agent. Studies have shown its efficacy in reducing inflammation in animal models.
Neuropharmacology: The compound’s interaction with neurotransmitter receptors makes it a candidate for studying neurological disorders.
Cancer Research: Its derivatives have been investigated for cytotoxic activities against tumor cells.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.
作用機序
Target of Action
It has been found to exhibit potent anti-inflammatory activities . Anti-inflammatory agents often target enzymes like cyclooxygenases (COX) or proteins such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) involved in the inflammatory response.
Mode of Action
Given its anti-inflammatory activity, it may inhibit the production of pro-inflammatory mediators or cytokines . It could potentially interfere with the signaling pathways that lead to the expression of these mediators, thereby reducing inflammation.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in inflammation. These could include the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes, key mediators of inflammation. By inhibiting enzymes in this pathway, the compound could reduce the production of these mediators and thereby decrease inflammation .
Result of Action
The compound has been found to exhibit potent anti-inflammatory effects in a carrageenan-induced rat paw edema model in vivo . This suggests that it can effectively reduce inflammation in this model, likely by inhibiting the production of pro-inflammatory mediators.
生化学分析
Biochemical Properties
It has been synthesized and investigated for its anti-inflammatory activities using carrageenan-induced rat paw edema model in vivo . All the synthesized compounds were found to be potent anti-inflammatory agents .
Cellular Effects
Based on its anti-inflammatory properties, it can be inferred that it may influence cell function by modulating inflammatory pathways .
Dosage Effects in Animal Models
The dosage effects of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide in animal models have not been extensively studied. It has been shown to exhibit potent anti-inflammatory effects in a carrageenan-induced rat paw edema model .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst such as hydrochloric acid.
Alkylation: The next step is the alkylation of 4-phenylpiperazine with 3-bromopropylamine to form N-(3-(4-phenylpiperazin-1-yl)propyl)amine.
Amidation: Finally, the amidation reaction is carried out by reacting N-(3-(4-phenylpiperazin-1-yl)propyl)amine with phenylpropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typically used for substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
類似化合物との比較
Similar Compounds
4-phenylpiperazine: Shares the piperazine core but lacks the propanamide group.
N-(3-(4-phenylpiperazin-1-yl)propyl)amine: Similar structure but without the phenyl group on the amide.
Phenylpropanoic acid derivatives: Compounds with similar amide linkages but different substituents on the phenyl ring.
Uniqueness
3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide is unique due to its combination of a phenyl group, a piperazine ring, and a propanamide moiety. This structure allows for versatile interactions with biological targets, making it a valuable compound in various research fields.
特性
IUPAC Name |
3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c26-22(13-12-20-8-3-1-4-9-20)23-14-7-15-24-16-18-25(19-17-24)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVCCKBDVVYMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide](/img/structure/B2426169.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2426170.png)
![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2426171.png)
![7-fluoro-3-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2426172.png)
![6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2426174.png)
![N'-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide](/img/structure/B2426175.png)


![4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2426179.png)

![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate](/img/structure/B2426181.png)
![6-Cyclopropyl-2-[1-(2-phenylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2426183.png)
